1-[3-AMINO-2-(4-FLUOROBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE
Description
1-[3-AMINO-2-(4-FLUOROBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a trifluoromethyl group, and a dihydrothieno[2,3-b][1,6]naphthyridin core
Properties
IUPAC Name |
1-[3-amino-2-(4-fluorobenzoyl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2S/c1-9(28)27-7-6-13-12(8-27)15(20(22,23)24)14-16(25)18(30-19(14)26-13)17(29)10-2-4-11(21)5-3-10/h2-5H,6-8,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVDQJUTCPXVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-AMINO-2-(4-FLUOROBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the dihydrothieno[2,3-b][1,6]naphthyridin core, followed by the introduction of the fluorobenzoyl and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
1-[3-AMINO-2-(4-FLUOROBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the fluorobenzoyl group to a fluorobenzyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-AMINO-2-(4-FLUOROBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-AMINO-2-(4-FLUOROBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-[3-AMINO-2-(4-FLUOROBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:
1-[3-AMINO-2-(4-CHLOROBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE: This compound has a chlorobenzoyl group instead of a fluorobenzoyl group.
1-[3-AMINO-2-(4-METHYLBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE: This compound has a methylbenzoyl group instead of a fluorobenzoyl group.
The uniqueness of 1-[3-AMINO-2-(4-FLUOROBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
